![molecular formula C20H24N2O2 B6641318 2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6641318.png)
2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone
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Overview
Description
2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone, also known as β-Hydroxyphenethylaminoketone (PEA), is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PEA is a naturally occurring compound found in the human body and other mammalian species. It is synthesized from the amino acid phenylalanine and has been shown to have various biochemical and physiological effects.
Mechanism of Action
PEA is thought to exert its effects through various mechanisms, including the modulation of neurotransmitter levels in the brain. PEA has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. PEA also has antioxidant properties and may protect against oxidative stress, which is thought to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
PEA has been shown to have various biochemical and physiological effects, including the modulation of immune function and inflammation. PEA has been shown to increase the production of cytokines, which are involved in the regulation of the immune system. PEA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
PEA has several advantages as a research tool, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, PEA has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of PEA can vary depending on the dose and route of administration, which can complicate experimental design.
Future Directions
There are several potential future directions for research on PEA. One area of interest is the potential use of PEA in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additional research is needed to determine the optimal dose and route of administration for PEA in these conditions. Another area of interest is the potential use of PEA in the treatment of inflammatory conditions such as arthritis. Further research is needed to determine the mechanisms underlying the anti-inflammatory effects of PEA and its potential as a therapeutic agent in these conditions.
Synthesis Methods
PEA can be synthesized through a multi-step process involving the conversion of phenylalanine to phenylacetaldehyde, which is then converted to PEA through a series of chemical reactions. The synthesis of PEA can also be achieved through the reduction of β-nitrostyrene using a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
PEA has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and cardiology. Studies have shown that PEA has neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. PEA has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders such as depression and anxiety.
properties
IUPAC Name |
2-amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-19(16-10-5-2-6-11-16)20(24)22-13-7-12-17(22)14-18(23)15-8-3-1-4-9-15/h1-6,8-11,17-19,23H,7,12-14,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFQPMPTGPVGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(C2=CC=CC=C2)N)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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